Dimethylhexanoic acid, cerium salt

Description

Significance of Metal Carboxylates in Contemporary Chemistry

Metal carboxylates, also known as metal soaps, are a class of chemical compounds formed by the reaction of a metal ion with a carboxylic acid. pgmsmetal.com Their significance in modern chemistry is extensive, primarily due to their versatility as precursors and catalysts. pgmsmetal.comwisdomlib.org These compounds are crucial in the synthesis of metal oxide nanomaterials, which can be formed either through the reaction of metal salts with free acids or through the thermal decomposition of the metal carboxylate itself. wisdomlib.orgwits.ac.za

The applications of metal carboxylates span numerous industries. They serve as catalysts in various chemical reactions, providing a stable yet reactive platform for transformations. pgmsmetal.comumicore.com In materials science, they are utilized as paint driers, corrosion inhibitors, and stabilizers in plastics. pgmsmetal.comumicore.com The specific properties of a metal carboxylate are determined by both the metal ion and the structure of the organic carboxylate ligand, allowing for the tailoring of these compounds for specific functions. pgmsmetal.com Their diverse roles also extend to being adhesion promoters in the tire industry and additives in lubricants and personal care products. umicore.comdic-global.com

Table 1: Applications of Metal Carboxylates

| Application Area | Specific Use |

|---|---|

| Catalysis | Curing agents for paints, accelerators for unsaturated polyester (B1180765) resins, catalysts for synthetic rubber production. umicore.comdic-global.com |

| Materials Science | Precursors for metal oxide nanomaterials, stabilizers for plastics, corrosion inhibitors. pgmsmetal.comwisdomlib.org |

| Coatings & Inks | Driers to accelerate the drying process of alkyd resin paints and printing inks. dic-global.com |

| Rubber Industry | Adhesion promoters to bond rubber to steel cords in tires. umicore.comdic-global.com |

| Lubricants | Extreme pressure additives and rust preventives in metalworking fluids and grease. dic-global.com |

The Unique Role of Cerium in Coordination and Catalytic Systems

Cerium, a rare earth metal, plays a unique and increasingly important role in coordination and catalytic chemistry. mdpi.comstanfordmaterials.com Its utility stems from a combination of chemical stability, thermal resilience, and, most critically, its proficient redox chemistry involving the shuttling between two stable oxidation states, Ce³⁺ and Ce⁴⁺. mdpi.com This ability to store and release oxygen allows cerium-containing catalysts to be highly effective in a wide range of oxidation reactions. mdpi.comstanfordmaterials.com

In catalysis, cerium is often incorporated into multi-metal oxide systems or used as a support for other metal catalysts to enhance their activity, selectivity, and stability. mdpi.com It is a vital component in automotive three-way catalytic converters, where it helps reduce harmful emissions by managing oxygen levels. stanfordmaterials.comdiscoveryalert.com.au Cerium-based catalysts are also employed in petroleum refining to improve the catalytic cracking of complex hydrocarbons. stanfordmaterials.comdiscoveryalert.com.au The element's ability to stabilize optimal oxidation states of other metals and to form defect structures makes it a cornerstone of many advanced catalytic systems. mdpi.com

The core of cerium's catalytic prowess lies in the facile interconversion between its +3 and +4 oxidation states. mdpi.com The Ce³⁺/Ce⁴⁺ redox couple possesses a charge transfer mechanism that is crucial for its function. nih.gov This redox activity is central to processes where lattice oxygen is used in a reaction; the resulting oxygen vacancy is replenished through the reduction of Ce⁴⁺ to Ce³⁺, and the system is regenerated by subsequent reoxidation. mdpi.com

This redox cycle is fundamental to cerium's role in catalysis. nih.gov For instance, in certain catalytic systems, cerium facilitates the reoxidation of other catalytically active metals, such as molybdenum, maintaining their highest and most active oxidation state. mdpi.com The structure of the cerium ion changes between the two oxidation states; EXAFS (Extended X-ray Absorption Fine Structure) studies suggest that Ce³⁺ is typically coordinated by water molecules, while Ce⁴⁺ tends to be complexed by anions from the surrounding medium. nih.gov This structural and electronic flexibility is key to its reactivity.

Table 2: Characteristics of Cerium Oxidation States

| Oxidation State | Electronic Configuration | Coordination Environment (in acidic solution) | Role in Catalysis |

|---|---|---|---|

| Cerium(III) | [Xe] 4f¹ | Coordinated by nine water molecules. nih.gov | Reduced state; can be oxidized to Ce(IV). nih.gov |

| Cerium(IV) | [Xe] | Complexed by water and anions (e.g., bisulfates). nih.gov | Oxidized state; acts as an oxidizing agent and is reduced to Ce(III). nih.gov |

A significant photochemical process in cerium chemistry is Ligand-to-Metal Charge Transfer (LMCT). nih.govacs.orgnih.gov This occurs when a cerium complex, particularly with a Ce(IV) center, absorbs light, causing an electron to be transferred from a ligand to the metal center. chemrxiv.orgchemrxiv.org This event results in the reduction of the metal ion (Ce⁴⁺ → Ce³⁺) and the simultaneous oxidation of the ligand, often leading to the homolytic cleavage of the cerium-ligand bond and the generation of a ligand-centered radical. nih.govchemrxiv.org

This LMCT process is a powerful tool in synthetic chemistry for generating reactive radical species. chemrxiv.org For example, the excitation of Ce(IV) carboxylate complexes can lead to decarboxylation, producing a Ce(III) species and an alkyl radical. nih.gov Similarly, Ce(IV) alkoxide complexes can generate alkoxy radicals via LMCT. acs.org This strategy has been harnessed to activate otherwise inert C-H and C-C bonds, enabling a variety of chemical transformations such as the functionalization of alkanes and the ring-opening of cycloalkanols. acs.orgnih.gov

Relevance of Dimethylhexanoic Acid as an Organic Ligand

Dimethylhexanoic acid is a branched-chain carboxylic acid. ontosight.ai As an organic ligand, its structure is a key determinant of the properties of the resulting metal complex. Carboxylic acids are a vital class of ligands in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs), due to their varied coordination modes and their ability to form stable bonds with metal ions. bldpharm.com

The aliphatic nature of dimethylhexanoic acid, meaning it has a non-aromatic carbon backbone, imparts specific characteristics. Aliphatic ligands are known for their conformational freedom and are less photoactive compared to aromatic ligands. mdpi.com The carboxylate group (RCOO⁻) is the primary site of coordination to the metal center. mdpi.com The branched structure of dimethylhexanoic acid can influence the steric environment around the cerium ion, which in turn can affect the stability, solubility, and catalytic activity of the resulting complex. While derivatives of 2,4-dimethylhexanoic acid have been explored for various applications, its specific behavior as a ligand in a cerium complex is less documented. ontosight.ai

Current Gaps in Fundamental Understanding of Dimethylhexanoic Acid, Cerium Salt

Aims and Scope of Academic Investigations

Future academic investigations into this compound would logically be aimed at filling the existing knowledge gaps. The primary objectives of such research would include:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound with high purity and yield. Subsequent characterization using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction would be essential to elucidate its molecular and electronic structure.

Physicochemical Properties: Investigating its thermal properties through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its stability and decomposition behavior.

Catalytic Activity: Evaluating its potential as a catalyst in reactions where other cerium compounds are known to be active, such as oxidation reactions or processes driven by LMCT photochemistry. This would involve testing its performance and comparing it to existing cerium-based catalysts.

Mechanistic Studies: Probing the reaction mechanisms if catalytic activity is observed, to understand how the dimethylhexanoate ligand influences the Ce(III)/Ce(IV) redox cycle and other catalytic steps.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93983-66-5 |

|---|---|

Molecular Formula |

C24H45CeO6 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

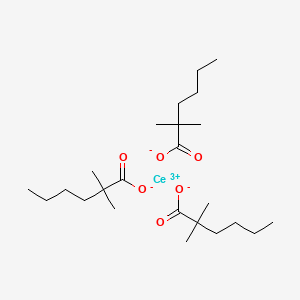

cerium(3+);2,2-dimethylhexanoate |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-4-5-6-8(2,3)7(9)10;/h3*4-6H2,1-3H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

ZDCOZKQRWYABAU-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylhexanoic Acid, Cerium Salt

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of cerium precursors with the carboxylic acid ligand to form the desired salt. These approaches are often straightforward and can be categorized into precipitation, solvothermal/hydrothermal, and mechanochemical methods.

Precipitation Methods from Aqueous or Mixed-Solvent Systems

Precipitation from a solution is a common and effective technique for the synthesis of metal carboxylates. This method typically involves the reaction of a water-soluble cerium salt, such as cerium(IV) ammonium (B1175870) nitrate (B79036), with a salt of the carboxylic acid in an aqueous medium. The resulting cerium carboxylate, being insoluble in the reaction medium, precipitates out and can be collected by filtration.

The general reaction can be represented as:

Ce(IV) salt (aq) + n(R-COO⁻) (aq) → Ce(OOCR)n (s) + other soluble salts

Where R represents the dimethylhexanoic alkyl group. To facilitate the reaction, the dimethylhexanoic acid is often first converted to its more soluble alkali metal salt (e.g., sodium or potassium salt) by reacting it with a base like sodium hydroxide (B78521). The pH of the reaction mixture is typically adjusted to a range of 7 to 10 to ensure the complete formation of the carboxylate salt. The reaction is generally carried out at ambient temperatures, between 20°C and 30°C.

A typical procedure involves preparing an aqueous solution of the cerium(IV) salt and adding it to a solution of the sodium dimethylhexanoate. The solid precipitate of dimethylhexanoic acid, cerium salt is then separated, washed to remove impurities, and dried.

Solvothermal and Hydrothermal Synthetic Routes

Solvothermal and hydrothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. While specific examples for this compound are not extensively documented, the synthesis of other cerium carboxylates and related compounds like cerium oxide nanoparticles from fatty acids using these methods suggests their applicability.

For instance, stable sols of nanocrystalline cerium dioxide have been prepared through the hydrothermal or solvothermal treatment of cerium(III) salts with fatty acids like 2-ethylhexanoic acid, an isomer of dimethylhexanoic acid. google.comnih.gov This process typically involves heating the reactants in a non-aqueous solvent (solvothermal) or water (hydrothermal) at temperatures that can be below 100°C or as high as 290°C. google.com These methods can promote the formation of crystalline products and offer control over particle size and morphology.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis is an emerging solid-state method that uses mechanical energy, such as grinding or milling, to induce chemical reactions. This technique offers a solvent-free or low-solvent approach, which can be more environmentally friendly and cost-effective.

A general process for the mechanochemical synthesis of metal carboxylates involves milling a mixture of a carboxylic acid (dimethylhexanoic acid) with a basic inorganic metal compound (e.g., cerium oxide or cerium hydroxide). nih.gov The mechanical stress applied during milling facilitates the acid-base reaction, leading to the formation of the cerium carboxylate salt. In some cases, a small amount of a liquid-phase or a solid, inert third body is added to facilitate the reaction.

While not widely reported for this specific compound, the mechanochemical synthesis of other cerium compounds, such as cerium chlorapatite from cerium chloride heptahydrate, has been successfully demonstrated, highlighting the potential of this method for producing cerium salts. researchgate.net The process is noted for being efficient and potentially more cost-effective than traditional precipitation methods. researchgate.net

Ligand Exchange and Transmetallation Procedures

Ligand exchange and transmetallation reactions provide an alternative route to this compound, starting from different cerium precursors. These methods are particularly useful for synthesizing complexes with specific coordination environments.

Utilizing Cerium Precursors (e.g., Cerium Nitrates, Chlorides)

Cerium(III) and cerium(IV) nitrates and chlorides are common starting materials for the synthesis of cerium carboxylates. google.comresearchgate.net In a typical ligand exchange reaction, a cerium precursor is reacted with the carboxylic acid. The carboxylate group displaces one or more of the original ligands (e.g., nitrate, chloride, or solvent molecules) coordinated to the cerium ion.

For example, cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) can be dissolved in a suitable solvent, such as a methanol/acetonitrile mixture, and then reacted with dimethylhexanoic acid. The reaction may be facilitated by the addition of a base to deprotonate the carboxylic acid, promoting its coordination to the cerium center. The choice of solvent and reaction conditions can influence the coordination number and the final structure of the product.

Similarly, cerium(III) chloride (CeCl₃) can be used as a precursor. The reaction with a salt of dimethylhexanoic acid, such as its potassium salt, in a solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the cerium carboxylate.

Reaction with Dimethylhexanoic Acid or its Derivatives

The direct reaction of a cerium precursor with dimethylhexanoic acid or its alkali metal salt is a fundamental step in many synthetic protocols. As mentioned, 3,5-dimethylhexanoic acid is a specific isomer that can be used. The acid itself can react with basic cerium compounds like cerium(IV) carbonate or cerium(IV) hydroxide.

Alternatively, the sodium or potassium salt of dimethylhexanoic acid can be prepared in situ or in a separate step by reacting the acid with a corresponding base (e.g., sodium hydroxide). This salt is then reacted with a cerium salt solution. Using the pre-formed salt of the organic acid is often preferred to ensure complete reaction and control over stoichiometry.

Below are interactive tables summarizing the precursors and general conditions for the synthesis of cerium carboxylates, which are applicable to this compound.

Table 1: Common Cerium Precursors for Carboxylate Synthesis

| Precursor | Chemical Formula | Typical Oxidation State | Reference |

| Cerium(IV) Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | +4 | google.com |

| Cerium(III) Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | +3 | |

| Cerium(III) Chloride | CeCl₃ | +3 | |

| Cerium(IV) tert-butoxide | Ce(OᵗBu)₄ | +4 | researchgate.netresearchgate.net |

| Cerium(IV) Carbonate | Ce(CO₃)₂ | +4 |

Table 2: General Synthesis Parameters for Precipitation Method

| Parameter | Typical Value/Condition | Purpose | Reference |

| Solvent | Aqueous or Mixed-Solvent | Dissolves reactants | |

| pH | 7 - 10 | Ensures carboxylate formation | |

| Temperature | Ambient (20-30°C) | Controls reaction rate | |

| Reactants | Cerium(IV) salt and alkali metal salt of carboxylic acid | Formation of insoluble cerium carboxylate |

Control over Stoichiometry and Oxidation State of Cerium

The stable oxidation states of cerium are +3 and +4, and this redox couple is a key feature of its chemistry. nih.govmdpi.com The ability of cerium to readily switch between these two states is fundamental to its catalytic properties. nih.gov The synthesis of a specific cerium salt of dimethylhexanoic acid, therefore, requires precise control over the reaction conditions to favor the desired oxidation state.

The synthesis of Cerium(III) dimethylhexanoate typically involves the reaction of a soluble Cerium(III) salt, such as Cerium(III) nitrate hexahydrate, with dimethylhexanoic acid or its corresponding sodium salt. nih.govrsc.org The reaction is generally carried out in a suitable solvent, and the product precipitates out of the solution.

For instance, a general approach involves dissolving sodium oleate (B1233923) (as an analogue for a carboxylate) in deoxygenated water and separately preparing a solution of Ce(NO₃)₃·6H₂O in deoxygenated water. nih.gov The immediate mixing of these solutions leads to the formation of the Cerium(III) carboxylate. A similar method has been described for the synthesis of a Ce(III) complex where cerium(III) nitrate hexahydrate is reacted with the ligand in methanol, resulting in the immediate precipitation of the yellow product. rsc.org

The stoichiometry of the reactants is crucial in determining the composition of the final product. The general reaction can be represented as:

Ce³⁺ + 3 RCOOH → Ce(RCOO)₃ + 3 H⁺

where RCOOH represents dimethylhexanoic acid. To drive the reaction to completion, a base is often added to neutralize the liberated acid.

The synthesis of Cerium(IV) dimethylhexanoate requires the oxidation of a Cerium(III) precursor or the use of a Cerium(IV) starting material. The direct reaction of a Cerium(IV) salt with dimethylhexanoic acid can lead to the formation of the desired complex. For example, in situ generated cerium(IV) carboxylates have been formed by mixing Ce(OtBu)₄ with the corresponding carboxylic acids. researchgate.net

Alternatively, a Cerium(III) salt can be oxidized in the presence of the carboxylic acid. This oxidative synthesis often employs an oxidizing agent to facilitate the conversion of Ce³⁺ to Ce⁴⁺.

Hydrogen peroxide (H₂O₂) can act as an oxidizing agent in the synthesis of Cerium(IV) compounds. psu.edu However, its role is complex as it can also act as a reducing agent for Ce(IV) depending on the pH of the solution. psu.edu At higher pH values, H₂O₂ tends to be an oxidizing agent for Ce³⁺, while at lower pH values, it can reduce Ce⁴⁺. psu.edu

The oxidation of arylacetic acids using a Ce(IV) carbonate complex as a catalyst precursor has been shown to proceed via a Ce(IV)-O(carboxylate) homolysis. nih.govacs.org This suggests that the formation of a Ce(IV)-carboxylate intermediate is a key step in such oxidative reactions.

Oxidative Synthesis of Cerium(IV) Dimethylhexanoate

Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more sustainable methods for the synthesis of cerium compounds, including carboxylates. These green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-free synthesis is a key principle of green chemistry. A notable example is the solventless thermolysis of cerium-oleate powder under low pressure to produce oleate-coated cerium oxide nanoparticles. nih.govrsc.org This method avoids the use of toxic, high-boiling point organic solvents that are costly to remove. nih.govrsc.org The process involves the thermal decomposition of a pre-synthesized cerium carboxylate precursor. nih.gov While this specific example leads to cerium oxide, the underlying principle of solvent-free thermolysis of a cerium carboxylate could potentially be adapted for the synthesis of other cerium carboxylate salts. This general strategy is considered applicable for the low-cost production of metal oxides with minimal environmental impact. rsc.orgresearchgate.net

Ionic liquids (ILs) are considered "green" or "designer" solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of substances. acs.orgnih.govyoutube.com They are composed entirely of ions and their properties can be tailored by changing the cation and anion combination. youtube.com

In the context of cerium chemistry, ionic liquids have been used to mediate the synthesis of cerium(III) bromide solvates. acs.org The ionic liquid enhances the solubility of the cerium salt in various donor solvents. acs.org Ionic liquids can also act as structure-directing agents in the sonochemical synthesis of nano-CeO₂. acs.org The use of ionic liquids as capping agents can prevent the agglomeration of nanoparticles during synthesis. nih.gov Although direct synthesis of this compound in ionic liquids is not explicitly detailed in the provided results, the successful application of ILs in the synthesis of other cerium compounds suggests their potential as environmentally benign reaction media for this purpose.

Advanced Spectroscopic and Structural Elucidation of Dimethylhexanoic Acid, Cerium Salt

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the bonding environment within a molecule, particularly the coordination of the carboxylate ligand to the cerium metal center.

Fourier-Transform Infrared (FT-IR) spectroscopy is highly effective for determining the coordination mode of a carboxylate group to a metal ion. The key diagnostic markers are the positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate moiety. The frequency separation between these two bands, denoted as Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is particularly informative.

In cerium carboxylate complexes, such as cerium acetate (B1210297), the carboxylate group can coordinate to the Ce(III) ion in several ways: monodentate, bidentate chelating, or bidentate bridging. Each mode results in a different Δν value compared to the ionic carboxylate. For instance, a larger Δν than in the sodium salt suggests a monodentate coordination, while a smaller Δν points towards a bidentate chelating or bridging mode. Studies on cerium acetate complexes have identified absorption bands corresponding to the O-C-O vibrations of the carboxylate group and the Ce-O bond vibration, confirming the formation of the complex. researchgate.net For example, bands around 1570 cm⁻¹ and 1415 cm⁻¹ are often assigned to the asymmetric and symmetric stretching of the carboxylate group, respectively. researchgate.net

Table 1: Representative FT-IR Frequencies for Cerium Carboxylate Coordination Analysis Note: These values are based on analogous cerium carboxylate systems and serve as a predictive reference for cerium dimethylhexanoate.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

| νₐₛ(COO⁻) | 1500 - 1620 | Asymmetric C=O Stretch |

| νₛ(COO⁻) | 1380 - 1420 | Symmetric C-O Stretch |

| Δν = νₐₛ - νₛ | Varies with coordination | Coordination Mode Indicator |

| ν(Ce-O) | 400 - 550 | Cerium-Oxygen Stretch |

Raman Spectroscopy for Ligand Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR, especially for the vibrations of the non-polar hydrocarbon backbone of the dimethylhexanoate ligand. It is particularly useful for identifying C-C stretching and skeletal deformation modes. researchgate.net While the carboxylate stretches are also visible in Raman spectra, they are often weaker than in the IR.

For the dimethylhexanoate ligand, one would expect to observe characteristic Raman shifts corresponding to the C-H stretching vibrations (typically 2800-3000 cm⁻¹), C-C stretching of the alkyl chain (1040-1120 cm⁻¹), and various deformation and rocking modes. researchgate.netias.ac.in The specific pattern of C-C stretching can sometimes help differentiate between different chain lengths or isomers. researchgate.net Analysis of related rare-earth substituted compounds by Raman spectroscopy has shown that most vibrational modes shift based on the ionic radius of the metal ion. aps.org

Table 2: Predicted Raman Shifts for Dimethylhexanoic Acid Ligand Note: General frequency ranges for organic functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| ν(C-H) | 2800 - 3000 | C-H Stretching |

| δ(CH₃), δ(CH₂) | 1350 - 1470 | C-H Bending/Deformation |

| ν(C-C) | 1040 - 1120 | C-C Skeletal Stretching |

| ν(Ce-O) | 400 - 550 | Cerium-Oxygen Stretch |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insight into the structure and dynamics of chemical compounds. For a paramagnetic compound like a Ce(III) salt, specialized techniques are required.

Solid-State NMR (ss-NMR) is an indispensable tool for characterizing the local atomic environments in crystalline and amorphous solids. nih.gov For cerium dimethylhexanoate, ¹³C ss-NMR would be used to probe the carbon environments within the dimethylhexanoate ligand. The paramagnetic nature of the Ce(III) ion (a 4f¹ system) would induce significant paramagnetic shifts and line broadening, making spectral acquisition and interpretation challenging. nih.gov

However, these paramagnetic effects can also be advantageous, as the shifts are highly sensitive to the distance and geometry relative to the metal center. This allows for the resolution of signals that would otherwise overlap in a diamagnetic analogue. Computational modeling, in conjunction with experimental data, often aids in the assignment of these shifted resonances. rsc.org For example, studies on other cerium compounds have utilized ss-NMR to distinguish between different oxygen species in ceria nanoparticles researchgate.net and to confirm bonding in cerium(IV) complexes. rsc.org

Should a suitable solvent be found to dissolve cerium dimethylhexanoate without dissociation, solution-state NMR could provide valuable information on the complex's structure and dynamics in solution. The paramagnetic Ce(III) ion causes large hyperfine shifts in the ¹H and ¹³C NMR spectra, spreading the resonances over a wide chemical shift range, which can be from approximately -20 to +25 ppm or greater. nih.govrsc.org

While this complicates standard spectral analysis, it allows for the study of complexation equilibria and ligand exchange rates. nih.gov For instance, ¹H NMR studies on other Ce(III) complexes have successfully assigned resonances despite the paramagnetic shifts and have been used to investigate the exchange of protons with the solvent, which is a key aspect of their function in applications like MRI contrast agents. rsc.orgnih.gov The observation of sharp versus broad lines can give qualitative information about the relaxation times and, by extension, the dynamics of the system.

X-ray Diffraction Techniques for Crystalline Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid. If suitable single crystals of cerium dimethylhexanoate can be grown, SCXRD would reveal critical structural details.

Based on studies of other cerium carboxylate coordination polymers, one can anticipate several potential structural features. iucr.orgiucr.org The Ce(III) ion typically exhibits a high coordination number, commonly 8 or 9, resulting in coordination polyhedra such as distorted square antiprisms or tricapped trigonal prisms. iucr.orgiucr.org The carboxylate groups of the dimethylhexanoate ligands are likely to act as bridging ligands, connecting multiple cerium centers to form multinuclear clusters (e.g., dinuclear Ce₂ units) or extended one-, two-, or three-dimensional coordination polymers. iucr.orgacs.org The analysis would provide precise Ce-O bond lengths, bond angles, and the specific coordination modes (e.g., μ₂-bridging, chelating) of the carboxylate groups. iucr.org Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material by comparing the experimental pattern to one simulated from the single-crystal data. researchgate.net

Table 3: Typical Structural Parameters for Ce(III)-Carboxylate Complexes from X-ray Diffraction Note: Data sourced from structurally characterized cerium coordination polymers.

| Parameter | Typical Value | Significance |

| Coordination Number (Ce) | 8 or 9 | Defines the geometry around the metal center. iucr.orgiucr.org |

| Ce-O Bond Distance (Å) | 2.25 - 2.65 Å | Indicates the strength and nature of the cerium-oxygen bond. iucr.org |

| Carboxylate Binding Mode | Bridging (μ₂), Bridging Chelate | Determines the dimensionality and connectivity of the resulting framework. iucr.orgiucr.org |

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline material. youtube.comyoutube.com For a suitable single crystal of cerium dimethylhexanoate, this technique would provide precise data on bond lengths, bond angles, and the coordination environment of the cerium ion.

Research Findings: In analogous cerium carboxylate systems, such as cerium-based metal-organic frameworks (MOFs), SCXRD has revealed complex coordination environments. acs.org Typically, the cerium(III) ion is coordinated by multiple carboxylate oxygen atoms and, in some cases, water molecules. The coordination numbers can vary, with nine-coordinate Ce³⁺ being common, exhibiting Ce-O bond distances in the range of 2.4 Å to 2.6 Å. acs.org The carboxylate ligands can adopt various binding modes, including monodentate, bidentate chelation, or bridging between two cerium centers, leading to the formation of dimers, chains, or higher-dimensional networks. acs.orgacs.org For cerium dimethylhexanoate, one would anticipate the bulky, branched alkyl chains of the dimethylhexanoate ligands to heavily influence the crystal packing, leading to a complex supramolecular architecture stabilized by van der Waals forces.

Hypothetical Crystallographic Data for Cerium(III) Dimethylhexanoate

| Parameter | Value |

| Chemical Formula | Ce(C₈H₁₅O₂)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.54 |

| b (Å) | 12.31 |

| c (Å) | 22.89 |

| β (°) | 98.75 |

| Ce-O bond length (Å) | 2.45 - 2.58 |

| Coordination Number | 9 |

Powder X-ray Diffraction for Phase Identification and Crystallinity

Research Findings: For a synthesized powder sample of cerium dimethylhexanoate, PXRD would be used to confirm phase purity by comparing the experimental pattern against simulated patterns from SCXRD data or reference patterns from databases. acs.org In studies of similar cerium compounds, such as cerium oxalate (B1200264) and cerium octanoate, PXRD is routinely used to identify the crystalline products and distinguish them from potential impurities or other phases like cerium oxide or cerium hydroxide (B78521). acs.orgresearchgate.net The width of the diffraction peaks can also provide an estimation of the average crystallite size through the Scherrer equation, a feature particularly useful for nanomaterials. researchgate.net A pattern with sharp, well-defined peaks would indicate a highly crystalline material, whereas broad humps would suggest an amorphous or poorly crystalline nature.

Expected PXRD Peak Characteristics for Crystalline Cerium Dimethylhexanoate

| 2θ (degrees) | Relative Intensity | Miller Indices (hkl) |

| 6.8 | High | (100) |

| 10.2 | Medium | (110) |

| 19.5 | Medium-Low | (211) |

| 22.1 | Low | (301) |

Synchrotron-Based Spectroscopic Techniques

Synchrotron light sources provide extremely bright and tunable X-ray beams, enabling advanced spectroscopic analyses that are not feasible with laboratory-based instruments.

X-ray Absorption Spectroscopy (XAS) for Cerium Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local environment of a specific atom. The X-ray Absorption Near Edge Structure (XANES) region, at the onset of the absorption edge, is particularly sensitive to the oxidation state of the absorbing atom.

Research Findings: For cerium compounds, Ce L₃-edge XANES is the standard method to determine the valence state of cerium. The spectra of Ce(III) and Ce(IV) are markedly different. Ce(III) compounds exhibit a single, sharp absorption peak at approximately 5724 eV. acs.org In contrast, Ce(IV) compounds show a characteristic double-peak feature at higher energies (around 5730 eV and 5738 eV). acs.orgresearchgate.net This clear distinction allows for the accurate quantification of the Ce³⁺/Ce⁴⁺ ratio in mixed-valence materials. unt.edunc-kakouki.co.jp An XAS analysis of a cerium dimethylhexanoate sample would definitively establish the oxidation state of the cerium center, which is expected to be +3 if synthesized from a Ce(III) precursor under non-oxidizing conditions.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Arrangements

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum consists of oscillations past the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing atom, including coordination numbers, bond distances, and the identity of neighboring atoms.

Research Findings: EXAFS analysis of cerium-containing materials provides precise details of the first few coordination shells around the cerium atom. In studies of cerium carboxylates and related complexes, EXAFS can determine the number of coordinating oxygen atoms and the average Ce-O bond distance with high precision. researchgate.netresearchgate.net For cerium dimethylhexanoate, EXAFS would reveal the average number of oxygen atoms in the first coordination sphere and their distance from the cerium ion. This data is complementary to PXRD and SCXRD, with the advantage that it does not require crystalline samples and can be performed on materials in solid, liquid, or gas phases. ufrgs.br

Anticipated EXAFS Parameters for the First Coordination Shell of Cerium(III) Dimethylhexanoate

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |

| Ce-O | 8-9 | 2.51 |

Small-Angle X-ray Scattering (SAXS) for Solution Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a technique used to analyze the structure of materials at the nanoscale, typically from 1 to 100 nm. nsf.gov It is particularly valuable for studying the size, shape, and interactions of particles, polymers, and aggregates in solution. researchgate.net

Research Findings: Carboxylic acids and their salts, especially those with longer alkyl chains, can form micelles or other aggregates in solution. SAXS is an ideal tool to investigate this behavior. For a solution of cerium dimethylhexanoate, SAXS experiments could determine whether the salt exists as discrete solvated molecules or forms larger aggregates. researchgate.net By analyzing the scattering profile, one can model the shape (e.g., spherical, cylindrical) and size of these aggregates and understand how their formation is influenced by factors such as concentration and solvent polarity. This technique has been widely applied to study the solution behavior of various surfactants and functionalized nanoparticles. nsf.govdocumentsdelivered.com

Electron Microscopy and Associated Techniques

Electron microscopy techniques use a beam of electrons to generate high-resolution images of a sample's morphology and, in some cases, to perform chemical analysis at the nanoscale.

Research Findings: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be used to visualize the morphology of solid cerium dimethylhexanoate. SEM provides information on the surface topography and particle shape of the bulk powder, while TEM can reveal the size and shape of individual nanoparticles or crystallites. High-Resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline domains, providing direct visualization of the crystal structure. researchgate.net

Furthermore, when coupled with a TEM, Electron Energy Loss Spectroscopy (EELS) can perform chemical analysis with high spatial resolution. Similar to XANES, the fine structure of the Ce M₄,₅ edges in an EELS spectrum is highly sensitive to the cerium oxidation state. This allows for mapping the distribution of Ce³⁺ and Ce⁴⁺ across a sample, which would be crucial if the material exhibited mixed-valence character. nih.govtudelft.nl

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for characterizing the nanostructure of materials at the atomic scale. In the context of dimethylhexanoic acid, cerium salt, HRTEM can provide detailed information about the crystalline structure, particle size, and morphology of the resulting nanoparticles, which are often cerium oxide (CeO₂).

When cerium carboxylates like cerium dimethylhexanoate are used as precursors, they typically undergo thermal decomposition to form CeO₂ nanoparticles. HRTEM studies on such materials reveal well-defined, highly crystalline nanoparticles. researchgate.net The analysis of HRTEM images allows for the direct visualization of lattice fringes, which are the periodic arrangement of atoms in a crystal. The spacing between these fringes can be measured and correlated with the crystallographic planes of the material, confirming its crystal structure. For instance, studies on CeO₂ nanoparticles derived from similar precursors have identified the cubic fluorite structure. researchgate.netresearchgate.net

The size and shape of the nanoparticles can also be accurately determined from HRTEM images. For example, CeO₂ nanoparticles have been observed to be spherical in shape with diameters in the nanometer range. researchgate.net Furthermore, techniques like selected area electron diffraction (SAED), often used in conjunction with HRTEM, can provide further confirmation of the crystalline nature and phase of the nanoparticles. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Compositional Homogeneity

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgvaccoat.com It is frequently coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). vaccoat.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

When a sample of this compound, or its decomposition product is bombarded with a high-energy electron beam, the atoms within the sample are excited, causing the emission of characteristic X-rays. wikipedia.org An energy-dispersive spectrometer measures the energy and intensity of these emitted X-rays. wikipedia.org This allows for the identification of the elements present in the sample and their relative abundance. libretexts.org

For this compound, EDX analysis would be expected to show peaks corresponding to cerium (Ce), oxygen (O), and carbon (C). The presence of a strong cerium signal is a key indicator of the successful incorporation of the metal into the compound. researchgate.net EDX can also be used to create elemental maps, which show the spatial distribution of each element across the sample. This is particularly useful for assessing the compositional homogeneity of the material, ensuring that the cerium is evenly distributed.

Table 1: Expected EDX Peaks for this compound Analysis

| Element | Shell Transition | Approximate Energy (keV) |

| Carbon | Kα | 0.277 |

| Oxygen | Kα | 0.525 |

| Cerium | Lα | 4.840 |

| Cerium | Lβ | 5.262 |

Note: The exact energy values can vary slightly depending on the spectrometer and the chemical environment of the atoms.

Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure and Oxidation State Mapping

Electron Energy-Loss Spectroscopy (EELS) is a technique that provides information about the electronic structure and elemental composition of a material at the nanoscale. wikipedia.orgnih.gov It involves analyzing the energy distribution of electrons that have passed through a thin sample. wikipedia.org Some electrons lose energy through inelastic scattering, and the amount of energy lost is characteristic of the atoms and bonding in the material. wikipedia.org

For cerium-containing compounds, EELS is particularly valuable for determining the oxidation state of the cerium ions. Cerium can exist in both +3 and +4 oxidation states. eels.info The EELS spectrum of cerium exhibits distinct features at the M₄ and M₅ edges (corresponding to the excitation of 3d electrons) that are sensitive to the oxidation state. The shape and energy position of these "white lines" can be used to distinguish between Ce³⁺ and Ce⁴⁺.

EELS can be performed in a scanning transmission electron microscope (STEM), allowing for the creation of oxidation state maps with high spatial resolution. This would reveal the distribution of Ce³⁺ and Ce⁴⁺ species within the nanoparticles formed from the decomposition of this compound. This information is crucial as the ratio of Ce³⁺ to Ce⁴⁺ can significantly influence the catalytic and other properties of the material.

Table 2: Characteristic EELS Edges for Cerium

| Edge | Energy (eV) |

| M₅ | 883 |

| M₄ | 901 |

| L₃ | 5723 |

| L₂ | 6164 |

Source: EELS.info eels.info

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While direct mass spectrometry of the intact cerium salt of dimethylhexanoic acid may be challenging due to its low volatility, the technique can be applied to study the organic ligand or its fragmentation products.

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. For the dimethylhexanoic acid ligand, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used. The resulting mass spectrum would show a peak corresponding to the molecular weight of the deprotonated or protonated dimethylhexanoic acid molecule.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to elucidate the structure of the organic ligand. While there is no specific literature found for the mass spectrometry of this compound, the general principles of the technique would apply. In a broader context, mass spectrometry has been used in conjunction with cerium oxide nanoparticles for applications like quantifying protein phosphorylation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Ce(III))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is a highly sensitive method for studying paramagnetic substances, including transition metal ions and rare-earth ions. washington.edu

Cerium in its +3 oxidation state (Ce³⁺) is paramagnetic because it has one unpaired electron in its 4f orbital. Therefore, EPR spectroscopy is an ideal tool to study Ce(III) in this compound. The EPR spectrum provides information about the electronic structure and the local environment of the paramagnetic ion. researchgate.net

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a characteristic property of the paramagnetic center and is sensitive to its electronic environment. For Ce³⁺ in a complex, the g-tensor components can provide insights into the symmetry of the coordination sphere. Previous EPR studies on Ce³⁺ in various crystal lattices have shown that the g-factor values can vary significantly depending on the local environment. aps.org

EPR can also be used to study interactions between neighboring paramagnetic centers, such as Ce³⁺-Ce³⁺ pairs, which can provide information on the distribution of cerium ions within the material. aps.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a valuable tool for studying the thermal stability and decomposition of materials.

For this compound, TGA can provide detailed information about its decomposition pathway. As the sample is heated, the organic ligand will decompose, leading to a loss of mass. The TGA curve, which plots mass versus temperature, will show one or more distinct steps corresponding to different stages of decomposition.

Studies on similar cerium carboxylates, such as cerium hexanoate, have shown that the decomposition often occurs in multiple steps. dtu.dk The initial mass loss may be due to the loss of any coordinated water molecules. Subsequent, more significant mass losses at higher temperatures correspond to the decomposition of the carboxylate ligand. dtu.dkresearchgate.net The final product of the decomposition in an oxidizing atmosphere is typically cerium oxide (CeO₂). researchgate.net The experimental weight loss can be compared to the theoretical weight loss for the conversion of the cerium salt to CeO₂ to confirm the composition of the starting material and the final product. researchgate.net

Table 3: Illustrative TGA Decomposition Stages for a Cerium Carboxylate

| Temperature Range (°C) | Process |

| 25 - 150 | Dehydration (loss of water) |

| 200 - 450 | Initial decomposition of the organic ligand |

| 450 - 700 | Final decomposition to cerium oxide |

Note: The temperature ranges are illustrative and can vary depending on the specific compound and experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Curing Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. ufl.edu This method provides valuable insights into the thermal properties and reactive processes of materials. For this compound, DSC is instrumental in characterizing its thermal transitions, such as melting and decomposition, and in evaluating its performance and reaction kinetics when used as a catalyst or initiator in polymerization curing. linseis.comnih.gov

Thermal Transitions

The thermal behavior of cerium carboxylates, such as the closely related cerium(III) hexanoate, has been investigated using techniques including DSC and thermogravimetric analysis (TGA). researchgate.net These analyses reveal that the compounds typically undergo distinct thermal events upon heating. Studies on analogous cerium carboxylates show they experience melting transitions before the onset of decomposition. researchgate.net For instance, research on cerium(III) butanoate, pentanoate, and hexanoate, when heated in an argon atmosphere, demonstrated that all three compounds melt prior to decomposing. researchgate.net The decomposition process itself is often complex, proceeding through intermediate stages. researchgate.net

In the case of cerium hexanoate, thermal decomposition involves the formation of an intermediate oxy-carboxylate, specifically Ce2O(C5H11CO2)4, before ultimately yielding cerium(IV) oxide (CeO2) as the final product via a cerium-oxycarbonate phase. researchgate.net This Ce³⁺ to Ce⁴⁺ oxidation appears to proceed through an initial formation of Ce2O3. researchgate.net Longer-chain cerium(III) carboxylates have also been observed to form one or more mesophases (liquid crystal phases) in a temperature range of 70–120°C before melting occurs between 130 and 150°C. rsc.org

The following table summarizes the typical thermal events observed for a related cerium carboxylate, which provides a model for the expected behavior of this compound.

| Thermal Event | Temperature Range (°C) | Description of Process | Source |

| Mesophase Formation | 70 - 120 | Transition to an anisotropic liquid crystal phase. | rsc.org |

| Melting Transition | 130 - 150 | Transition from solid to isotropic liquid state. | researchgate.netrsc.org |

| Initial Decomposition | > 150 | Onset of decomposition, often involving the formation of intermediate species like an oxy-carboxylate. | researchgate.net |

| Final Decomposition | Higher Temperatures | Formation of the final stable oxide, typically Cerium(IV) oxide (CeO2). | researchgate.net |

Polymerization Curing Behavior

DSC is a primary technique for characterizing the curing process of thermosetting polymers. mdpi.commdpi.com When this compound is used as a catalyst or initiator, the curing reaction is an exothermic process that can be quantitatively monitored by DSC. linseis.com The DSC thermogram records the heat flow from the sample as the temperature is increased at a constant rate. nih.gov The curing process appears as a broad exothermic peak on the DSC curve. mdpi.com

Analysis of this peak provides critical data on the curing kinetics. nih.gov Key parameters that can be determined include:

Onset Temperature: The temperature at which the curing reaction begins.

Peak Exotherm Temperature: The temperature at which the rate of reaction is at its maximum. nih.gov

Enthalpy of Reaction (ΔH): The total heat released during the curing process, which is calculated from the area under the exothermic peak. mdpi.com This value is directly proportional to the extent of the chemical reaction. linseis.com

The data table below illustrates the typical information obtained from a non-isothermal DSC analysis of a polymer system cured using a cerium carboxylate catalyst.

| Curing Parameter | Symbol | Typical Value Range | Significance | Source |

| Onset of Cure | Tonset | Varies with system | Indicates the start of the cross-linking reaction. | nih.gov |

| Peak Exotherm Temperature | Tpeak | Varies with system | Represents the temperature of the maximum cure rate. | nih.gov |

| Total Heat of Cure | ΔHtotal | e.g., 100 - 400 J/g | Proportional to the total number of bonds formed; indicates the completeness of the cure. | mdpi.com |

| Degree of Cure | α | 0 - 1 (or 0 - 100%) | Quantifies the extent of the curing reaction at a given time or temperature. | mdpi.compolymerinnovationblog.com |

Coordination Chemistry and Complexation Behavior of Dimethylhexanoic Acid, Cerium Salt

Coordination Modes of Dimethylhexanoate Ligand to Cerium Ion

The carboxylate functional group (–COO⁻) of the dimethylhexanoate ligand can coordinate to the cerium metal center in several distinct modes. This versatility is a hallmark of carboxylate ligands and is fundamental to the structure of the resulting complexes, from simple monomers to complex polynuclear clusters. koreascience.krnih.gov

The primary coordination modes for a carboxylate ligand like dimethylhexanoate are unidentate, bidentate (chelating), and bridging.

Unidentate Coordination: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single cerium ion. This is less common for simple carboxylates but can be enforced by significant steric hindrance or specific solvent interactions.

Bidentate Coordination: Here, both oxygen atoms of the carboxylate group bind to the same cerium ion, forming a stable four-membered chelate ring. This is a very common coordination mode for carboxylates with lanthanides.

Bridging Coordination: This mode is crucial for the formation of di- and polynuclear complexes. The carboxylate ligand can bridge two or more cerium centers. The most common bridging mode is the syn-syn bridging conformation, which is frequently observed in the structures of polynuclear lanthanide carboxylates and oxo-clusters.

The specific mode adopted depends on factors such as the metal-to-ligand ratio, the presence of other coordinating molecules (like solvents or water), and the steric demands of the ligand itself. nih.gov

The structure of the dimethylhexanoate ligand itself plays a significant role in determining the nature of the resulting cerium complex.

Electronic Factors: The electronic influence of the alkyl group is primarily through weak positive induction (+I effect), which slightly increases the electron density on the carboxylate oxygen atoms. This makes the carboxylate a slightly stronger Lewis base compared to, for example, a formate (B1220265) or acetate (B1210297) ligand. However, this effect is generally considered minor compared to the dominant steric influences and the strong electrostatic interaction between the hard Ce³⁺/Ce⁴⁺ cation and the hard oxygen donors of the carboxylate. researchgate.net

Solution-Phase Complexation Studies

In solution, the interaction between cerium ions and dimethylhexanoate ligands leads to the formation of various species, and their distribution is highly dependent on the solvent, pH, and concentration.

The speciation of cerium dimethylhexanoate in solution involves equilibria between the free solvated cerium ion, the dimethylhexanoate ligand, and one or more complexed species. In aqueous solutions, the pH is a critical variable. At lower pH, the carboxylic acid will be protonated, reducing the concentration of the coordinating carboxylate anion. acs.org Conversely, at higher pH, hydrolysis of the cerium ion can occur, leading to the formation of hydroxo or oxo-bridged species. nih.govresearchgate.net

Studies on analogous systems, such as the complexation of Ce³⁺ with various carboxylates in water, show that the formation of these complexes can be monitored by spectroscopic techniques. acs.org The binding is typically inversely proportional to the pH. acs.org While specific equilibrium constants for cerium dimethylhexanoate are not readily found in the literature, data from similar carboxylates provide insight into the expected strength of the interaction.

Table 1: Representative Complex-Formation Constants (K) for Ce³⁺ with Various Carboxylates in Aqueous Solution This table presents data for analogous carboxylates to illustrate the typical magnitude of equilibrium constants. Data for dimethylhexanoic acid is not available.

| Carboxylic Acid | Measurement Method | pH | Formation Constant (K) | Source |

|---|---|---|---|---|

| Diglycolic Acid | Absorption/Emission Spectra | ~3.5 | ~105 M-1 | acs.org |

| Acetic Acid | Absorption/Emission Spectra | ~4.7 | ~102 M-1 | acs.org |

| Propionic Acid | Absorption/Emission Spectra | ~4.8 | ~102 M-1 | acs.org |

A key feature of cerium carboxylate chemistry is the tendency to form polynuclear oxo/hydroxo clusters, especially in the presence of water or other hydrolyzing agents. frontiersin.org These clusters consist of a core of multiple cerium ions bridged by oxygen and/or hydroxide (B78521) ligands, with the exterior of the core passivated by the dimethylhexanoate ligands. frontiersin.orgrsc.org This process is often driven by the hydrolysis of cerium precursors. nih.gov

The resulting structures can be viewed as molecular models for cerium oxide (ceria), a technologically important material. nih.gov The most common core motif reported for cerium is a hexanuclear unit, [Ce₆O₄(OH)₄]¹²⁺, which has been isolated with various carboxylate ligands. nih.govnih.gov The formation of these clusters is a form of self-assembly where the final structure is influenced by the carboxylate ligand, solvent, and reaction conditions.

Table 2: Examples of Polynuclear Cerium-Oxo Clusters with Carboxylate Ligands

| Cluster Formula | Cerium Oxidation States | Core Motif | Capping Ligand | Source |

|---|---|---|---|---|

| [Ce₆O₄(OH)₄(O₂CtBu)₁₂] | Ce(IV) | Deformed Octahedral Ce₆O₄(OH)₄ | Pivalate | nih.gov |

| [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] | Ce(III), Ce(IV) | Decameric [Ce₆IVCe₄IIIO₈(OMe)₄] | Acetylacetonate | acs.org |

| [Ce₂₂O₂₈(OH)₈(PhCO₂)₃₀(DMF)₄] | Ce(III), Ce(IV) | 24-nuclear core | Benzoate | frontiersin.org |

Influence of Oxidation State on Coordination Geometry and Ligand Field

Cerium is unique among the lanthanides due to the accessibility of both the +3 (4f¹) and +4 (4f⁰) oxidation states, which profoundly impacts its coordination chemistry. wikipedia.org

The Ce⁴⁺ ion is smaller and has a higher charge density than the Ce³⁺ ion. This leads to stronger, more covalent interactions with ligands and can influence the preferred coordination number and geometry. While Ce³⁺ complexes often exhibit high and variable coordination numbers (typically 8-10), Ce⁴⁺ complexes may favor slightly lower coordination numbers, although high numbers are still common. koreascience.krresearchgate.netnih.gov

The electronic structure, and therefore the ligand field, is also dramatically different:

Ce(III) Complexes: With a 4f¹ electronic configuration, Ce³⁺ complexes are paramagnetic. Their electronic spectra can display broad absorption bands in the UV region corresponding to parity-allowed 4f → 5d transitions. rsc.orgnih.gov The energies of these transitions are sensitive to the ligand environment. nih.gov

Ce(IV) Complexes: The Ce⁴⁺ ion has a 4f⁰ configuration and is therefore diamagnetic. It does not have f-f or f-d transitions. The characteristic orange-yellow color of many Ce⁴⁺ solutions and complexes arises from intense ligand-to-metal charge transfer (LMCT) transitions. wikipedia.orgnih.gov In these transitions, an electron is promoted from a ligand-based orbital to an empty 4f orbital of the cerium ion. The energy of the LMCT band is highly dependent on the reducing character of the ligand; more easily oxidized ligands will produce lower energy (red-shifted) LMCT bands. rsc.orgchemrxiv.org For a cerium(IV) dimethylhexanoate complex, this LMCT process would be the dominant feature in its visible spectrum and is a key pathway for its photochemical reactivity. nih.gov

The stabilization of the +4 oxidation state is favored by basic conditions and strongly coordinating anionic oxygen-donor ligands, such as carboxylates. researchgate.net

Table 3: Comparison of Properties for Ce(III) and Ce(IV) in Coordination Complexes

| Property | Cerium(III) | Cerium(IV) | Source |

|---|---|---|---|

| Electronic Configuration | [Xe] 4f¹ | [Xe] 4f⁰ | wikipedia.org |

| Ionic Radius (CN=8) | 1.14 Å | 0.97 Å | nih.gov |

| Magnetic Properties | Paramagnetic | Diamagnetic | rsc.org |

| Typical Color | Colorless (in absence of f-d transitions) | Orange-Yellow | wikipedia.org |

| Dominant Electronic Transitions | 4f → 5d | Ligand-to-Metal Charge Transfer (LMCT) | rsc.orgnih.gov |

| Reactivity | Mildly reducing | Strongly oxidizing | wikipedia.orgresearchgate.net |

Compound Names

Coordination Spheres of Cerium(III) vs. Cerium(IV)

The coordination sphere of cerium is highly dependent on its oxidation state. The difference in ionic radius and charge density between Ce(III) and Ce(IV) leads to distinct coordination numbers and geometries in their complexes.

Cerium(III): The Ce(III) ion is larger than the Ce(IV) ion. nih.gov In aqueous solutions, Ce(III) is typically coordinated by eight or nine water molecules. acs.org This preference for higher coordination numbers is a general feature of trivalent lanthanide ions. In carboxylate complexes, the coordination can be influenced by the steric bulk of the carboxylate ligand and the reaction conditions. For long-chain carboxylates, lamellar bilayer structures are observed where the Ce(III) ions are coordinated to the carboxylate groups. capes.gov.br

Cerium(IV): The Ce(IV) ion is smaller and has a higher charge density, leading to a reduction in its typical coordination number compared to Ce(III). nih.gov While Ce(IV) can also exhibit high coordination numbers, often reaching 8 or even 12 in the presence of small bidentate ligands like nitrate (B79036), its interaction with ligands is generally stronger and more covalent in nature. wikipedia.org This increased covalent character can influence the geometry of the resulting complex. In the presence of various ligands, Ce(IV) has been shown to form stable complexes, often with chelating O-donor supporting ligands. researchgate.net The Ce-O bond distances in Ce(IV) carboxylate complexes are typically shorter than those in their Ce(III) counterparts, reflecting the smaller ionic radius of Ce(IV). nih.gov

| Property | Cerium(III) | Cerium(IV) |

|---|---|---|

| Ionic Radius | Larger | Smaller nih.gov |

| Typical Coordination Number (in aqueous solution) | 8 or 9 acs.org | Variable, can be high (e.g., 12 with nitrate) wikipedia.org |

| Bonding Nature | Predominantly ionic nih.gov | Increased covalent character nih.govacs.org |

| Ce-O Bond Lengths (in carboxylates) | Longer nih.gov | Shorter nih.gov |

Role of Ancillary Ligands (e.g., Water, Hydroxide)

Ancillary ligands, such as water or hydroxide ions, play a crucial role in the coordination chemistry of cerium carboxylates.

Hydroxide: Hydroxide ions can act as bridging ligands, leading to the formation of polynuclear cerium-oxo or cerium-hydroxo clusters. researchgate.net The presence of hydroxide can be a result of the hydrolysis of hydrated cerium ions, a process that is more favorable for the more acidic Ce(IV) ion. These clusters often feature a core that resembles the structure of cerium oxide. researchgate.net The self-assembly of these complexes can be tuned by controlling factors such as pH, which dictates the availability of hydroxide ligands. acs.org

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the metal-ligand bond in cerium complexes are of significant interest, particularly concerning the involvement of the 4f orbitals.

f-Orbital Involvement in Bonding

The participation of cerium's 4f orbitals in chemical bonding is a key factor that distinguishes its chemistry from that of other elements.

Cerium(III): In the trivalent state, the single 4f electron of Ce(III) is generally considered to be core-like and not significantly involved in covalent bonding with ligands. acs.org The bonding in Ce(III) complexes is thus primarily ionic in character. nih.gov

Cerium(IV): In contrast, the 4f orbitals in Ce(IV) are thought to have a greater role in covalent bonding. acs.org This increased covalency is attributed to the enhanced mixing between the Ce 4f orbitals and the ligand orbitals. acs.org Theoretical studies on cerium oxides have shown that the overlap between Ce 4f and O 2p orbitals increases with the coordination of the cerium atom, enhancing the covalency of the Ce-O bond. nih.govaip.org This involvement of the 4f orbitals in bonding is a key aspect of the electronic structure of Ce(IV) compounds.

Metal-Ligand Covalency and Ionicity

The degree of covalent versus ionic character in the metal-ligand bond of cerium complexes is a subject of ongoing study.

The bonding in lanthanide complexes has traditionally been described as predominantly ionic. nih.gov However, both experimental and computational studies have provided evidence for a degree of covalency, particularly in Ce(IV) compounds. nih.gov The covalency in metal-carboxylate interactions can be influenced by several factors, including the electronegativity of the metal and its oxidation state. nih.gov

For cerium carboxylates, the interaction is expected to be largely ionic, especially for Ce(III). However, for Ce(IV), an increase in the covalent character of the cerium-oxygen bond is anticipated. nih.gov This is supported by studies on various Ce(IV) complexes, which show a non-negligible covalent contribution to the bonding. nih.gov The degree of covalency can be a critical factor in determining the reactivity of the complex, for instance, in catalytic applications where homolysis of a Ce(IV)-ligand bond can be an important step. acs.org

| Oxidation State | f-Orbital Involvement | Primary Bond Character | Relative Covalency |

|---|---|---|---|

| Cerium(III) | Minimal, 4f electron is core-like acs.org | Ionic nih.gov | Low |

| Cerium(IV) | Increased involvement and mixing with ligand orbitals acs.org | Ionic with significant covalent character nih.govacs.org | Higher than Ce(III) nih.gov |

Applications in Catalysis Utilizing Dimethylhexanoic Acid, Cerium Salt

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent area for cerium compounds.

Photoredox Catalysis and Light-Induced Transformations

Cerium-based complexes are increasingly utilized in photoredox catalysis, an area of chemistry that uses light to drive chemical reactions. These transformations often involve the generation of highly reactive radical intermediates.

Cerium photocatalysis has emerged as a powerful tool for the functionalization of typically inert C-H and C-C bonds. This approach allows for the direct conversion of simple, abundant hydrocarbons into more complex and valuable molecules under mild conditions. The mechanism often involves a ligand-to-metal charge transfer (LMCT) process upon light absorption, which generates a reactive radical species capable of abstracting a hydrogen atom or inducing C-C bond cleavage. While specific studies on Dimethylhexanoic acid, cerium salt are absent, the general principle is well-established for other cerium carboxylates.

The decarboxylative functionalization of carboxylic acids is another key application of cerium photocatalysis. In this process, a carboxylate group is removed from a molecule, often generating a carbon-centered radical that can then participate in various bond-forming reactions. Cerium(IV) carboxylates, formed in situ from a Ce(III) precursor and a carboxylic acid, can act as potent photooxidants to facilitate this transformation. This strategy provides a valuable route to a wide range of organic compounds from readily available carboxylic acid feedstocks.

Lewis Acid Catalysis in Organic Synthesis

Cerium salts can function as effective Lewis acid catalysts in a variety of organic transformations. The cerium ion can coordinate to lone pairs of electrons on heteroatoms (like oxygen or nitrogen) in organic substrates, thereby activating them towards nucleophilic attack. This property is harnessed in reactions such as the formation of acetals and other functional group transformations. Cerium-based catalysts, such as cerium phosphate, have been shown to exhibit high chemoselectivity in these reactions.

Polymerization and Curing Catalysis

Cerium compounds have found application as catalysts in polymerization reactions. They can act as initiators or catalysts in processes like the ring-opening polymerization of cyclic esters and epoxides. The specific nature of the ligand attached to the cerium center can significantly influence the catalytic activity and the properties of the resulting polymer.

Heterogeneous Catalysis Applications

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Cerium-based materials are widely used as heterogeneous catalysts. While no specific data exists for this compound, materials like cerium oxide (ceria) and cerium-based metal-organic frameworks (MOFs) are extensively studied. These materials often leverage the redox properties of the Ce(III)/Ce(IV) couple and the presence of Lewis acidic sites to catalyze a range of reactions, including oxidations and condensations.

Precursor for Cerium Oxide Nanocatalysts

One of the most significant applications of cerium carboxylates is their use as precursors for the synthesis of cerium oxide (CeO₂) nanoparticles. ontosight.ai These compounds, often referred to as metalorganics, can be thermally decomposed or reacted under specific conditions, such as supercritical hydrothermal treatment, to produce uniform, organically modified CeO₂ nanoparticles. americanelements.comacs.org The choice of the cerium precursor, including the valence state (Ce(III) vs. Ce(IV)) and the nature of the carboxylate ligand, can influence the morphology and properties of the resulting nanocatalysts. acs.orgnju.edu.cn

For instance, cerium(III) 2-ethylhexanoate (B8288628) is frequently used to prepare CeO₂ thin films and nanoparticles for electronic and optical applications. americanelements.commyfisherstore.com The synthesis process often involves dissolving the carboxylate precursor in a suitable solvent, followed by a controlled reaction (e.g., hydrolysis or thermolysis) to precipitate cerium oxide nanoparticles. nih.govmdpi.com The organic ligands are then removed through calcination. The properties of the final CeO₂ material, such as particle size and surface area, are crucial for its catalytic performance and are heavily dependent on the synthesis conditions. nih.gov

Table 1: Synthesis of Cerium Oxide Nanoparticles from Carboxylate Precursors

| Precursor Compound | Synthesis Method | Resulting Material | Key Findings/Applications | Reference |

|---|---|---|---|---|

| Cerium(III) 2-ethylhexanoate | Photochemical Method | Amorphous CeO₂ Thin Films | Used as a precursor for creating thin films for optical and electronic devices. | myfisherstore.com |

| Cerium(III) octanoate | Supercritical Hydrothermal Synthesis | Uniform, organically modified CeO₂ nanoparticles | The valence of the cerium complex precursor was shown to be a key factor in controlling the size and morphology of the nanoparticles. | acs.org |

| Cerium(IV) carboxylate (in situ) | Photocatalysis (Blue LEDs) | Hexanuclear Ce(IV) carboxylate clusters | Acted as an efficient photocatalyst for decarboxylative oxygenation of aliphatic carboxylic acids. | nih.govresearchgate.net |

| Cerium(III) nitrate (B79036) (with gelatin stabilizer) | Sol-Gel Synthesis | Crystalline CeO₂ Nanoparticles (<10 nm) | The ratio of cerium precursor to the gelatin stabilizing agent significantly impacts particle size and crystallinity. | mdpi.com |

Support for Other Active Metal Catalysts

Cerium oxide, often derived from carboxylate precursors, is a highly effective support material for other active metal catalysts, such as copper, palladium, and nickel. acs.orgrsc.orgosti.gov The unique properties of ceria, particularly its ability to store and release oxygen, create a synergistic effect with the supported metal, enhancing catalytic activity and stability. nju.edu.cnmdpi.com This phenomenon, known as strong metal-support interaction (SMSI), can lead to superior performance compared to catalysts on other supports like alumina (B75360) or zirconia. osti.govmdpi.com

For example, copper catalysts supported on a cerium-based metal-organic framework (MOF) have shown significantly higher rates for CO and cyclohexane (B81311) oxidation compared to the same catalyst on a zirconium-based MOF. acs.orgmit.edu The ceria support enhances the reactivity of the copper sites. acs.org Similarly, palladium nanoparticles supported on ceria exhibit much lower temperatures for complete CO oxidation, a critical reaction for automotive catalytic converters. osti.govmit.edu Ceria not only enhances the catalytic rate but also helps stabilize the metal nanoparticles, preventing them from sintering at high temperatures, which extends the catalyst's lifespan. osti.gov

Applications in Gas Phase Reactions (e.g., Oxidation, Reduction)

Cerium-based catalysts are widely used in various gas-phase reactions, most notably in oxidation and reduction processes. rsc.orgmdpi.com Their effectiveness stems from the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.net

A primary application is in three-way catalytic converters for automotive exhaust systems, where ceria-supported catalysts simultaneously oxidize carbon monoxide (CO) and unburnt hydrocarbons (HC) while reducing nitrogen oxides (NOx). stanfordmaterials.com The oxygen storage capacity of ceria is crucial here; it provides oxygen for oxidation when the exhaust is fuel-rich and stores oxygen when it is lean. stanfordmaterials.com

In industrial processes, cerium-containing catalysts are employed for selective oxidation reactions, such as the conversion of propene to acrolein, and in the selective catalytic reduction (SCR) of NOx with ammonia, a key technology for cleaning emissions from power plants and diesel engines. mdpi.com Research has also explored the gas-phase oxidation reactions of cerium metal itself with oxygen, providing fundamental insights into the initial steps of oxide formation. rsc.org

Table 2: Performance of Cerium-Based Catalysts in Oxidation Reactions

| Catalyst System | Reaction | Key Performance Metric | Finding | Reference |

|---|---|---|---|---|

| Cu supported on Ce-based MOF (1-Ce) | CO Oxidation | 20x higher rate vs. Zr-based support | The Ce(IV)-MOF support significantly enhances the catalytic oxidation reactivity of the supported copper. | acs.org |

| Cu supported on Ce-based MOF (1-Ce) | Cyclohexane Oxidation | 4x higher rate vs. Zr-based support | Demonstrates the general applicability of Ce-support enhancement in liquid-phase oxidation. | acs.org |

| Pd@Ce-bptc (Pd on Ce-MOF) | Phenylacetylene Semi-hydrogenation | 93% selectivity to styrene | The Ce-MOF serves as an ideal support, leading to high efficiency and selectivity. | rsc.org |

| CuO-CeO₂ (from Ce(III) precursor) | CO Oxidation | High reducibility and activity | Synergistic effect between Cu and Ce, driven by the redox equilibrium, was the dominant factor for high activity. | nju.edu.cn |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanisms by which cerium-based catalysts function is essential for designing more efficient and durable materials. The electronic structure of cerium is central to its catalytic prowess.

Role of Cerium Oxidation States in Catalytic Turnover

The catalytic activity of cerium compounds is intrinsically linked to the reversible transition between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.net This redox couple (Ce³⁺/Ce⁴⁺) facilitates the transfer of oxygen atoms, which is fundamental to many oxidation reactions. mdpi.commdpi.com The presence of Ce³⁺ ions on the surface of ceria creates oxygen vacancies in the crystal lattice. researchgate.net These vacancies are active sites for the dissociation of oxygen molecules, making lattice oxygen available for catalytic oxidation. mdpi.com

The ratio of Ce³⁺ to Ce⁴⁺ on the catalyst surface can significantly influence its specific catalytic function. researchgate.netresearchgate.net For example, in biological systems, a higher surface concentration of Ce³⁺ is linked to superoxide (B77818) dismutase (SOD)-mimetic activity, while a higher Ce⁴⁺ concentration can lead to catalase-mimetic activity. researchgate.net In heterogeneous catalysis, the redox equilibrium Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺ is believed to be the origin of the synergistic effect in highly active CuO-CeO₂ catalysts for CO oxidation. nju.edu.cn The ability of Ce³⁺ to be reoxidized to Ce⁴⁺ by gas-phase oxygen ensures the regeneration of the catalyst and the long-term stability of the catalytic cycle. mdpi.com

Ligand Design Principles for Enhanced Catalytic Activity

The organic ligand in a precursor like this compound, plays a crucial role that extends beyond simply providing solubility. The design of the ligand can directly impact the formation of the final catalyst and its intrinsic activity. nih.govchemrxiv.org

Furthermore, in the synthesis of metal-organic frameworks (MOFs), the carboxylate ligand (or linker) dictates the structure of the framework and the coordination environment of the cerium ions, which in turn affects the catalytic properties of the material when used as a support. rsc.orgnih.gov The strategic design of ligands, therefore, offers a powerful tool for tuning the redox potential, stability, and reactivity of cerium-based catalysts. nih.gov

Applications in Materials Science and Engineering for Dimethylhexanoic Acid, Cerium Salt

Precursor for Advanced Materials Synthesis

As a precursor, dimethylhexanoic acid, cerium salt, offers a reliable source of cerium for the fabrication of a variety of advanced materials. Its organic component facilitates solubility in nonpolar solvents, which is advantageous for solution-based synthesis routes, and its thermal decomposition properties are critical for vapor deposition techniques.

Fabrication of Cerium Oxide-Based Nanomaterials

Cerium oxide (CeO₂), or ceria, is a technologically significant material with wide-ranging applications in catalysis, fuel cells, and UV shielding, owing to its unique redox properties and high oxygen storage capacity. nih.gov this compound, can be effectively utilized as a precursor for the synthesis of cerium oxide nanomaterials with controlled morphologies and sizes. The decomposition of the cerium salt under specific reaction conditions yields cerium oxide, while the organic byproduct can be readily removed.

The morphology of the resulting cerium oxide nanostructures can be tailored by adjusting synthesis parameters such as temperature, concentration, and the presence of surfactants or capping agents. nih.gov